molecular formula C9H7Cl3N2O3 B11532364 2,2,2-trichloro-N-(4-methyl-2-nitrophenyl)acetamide

2,2,2-trichloro-N-(4-methyl-2-nitrophenyl)acetamide

Cat. No.: B11532364
M. Wt: 297.5 g/mol
InChI Key: VJACBXQFZVYQME-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(4-methyl-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H7Cl3N2O3 It is known for its unique structural properties, which include a trichloromethyl group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-(4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 4-methyl-2-nitroaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(4-methyl-2-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Substitution: Products with substituted nucleophiles in place of chlorine atoms.

    Reduction: 2,2,2-Trichloro-N-(4-methyl-2-aminophenyl)acetamide.

    Oxidation: 2,2,2-Trichloro-N-(4-carboxy-2-nitrophenyl)acetamide.

Scientific Research Applications

2,2,2-Trichloro-N-(4-methyl-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(4-methyl-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trichloromethyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroacetamide: Similar structure but lacks the nitrophenyl group.

    N-(4-Methyl-2-nitrophenyl)acetamide: Similar structure but lacks the trichloromethyl group.

    4’-Methyl-2’-nitroacetanilide: Similar structure but with different substituents on the acetamide backbone.

Properties

Molecular Formula

C9H7Cl3N2O3

Molecular Weight

297.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(4-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H7Cl3N2O3/c1-5-2-3-6(7(4-5)14(16)17)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)

InChI Key

VJACBXQFZVYQME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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